(R)-N-[(R)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-[®-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of bulky tert-butyl groups, a methoxyphenyl moiety, and a dicyclohexylphosphino group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[®-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 3,5-di-tert-butyl-4-methoxyphenyl bromide with a dicyclohexylphosphino-substituted phenyl compound under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as potassium tert-butoxide, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-N-[®-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
Chemistry
In chemistry, ®-N-[®-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide is used as a ligand in various catalytic processes. Its unique structural features make it an effective catalyst in asymmetric synthesis and other organic transformations .
Biology
The compound’s potential biological applications include its use as a probe in biochemical studies. Its ability to interact with specific biomolecules makes it valuable in understanding biological pathways and mechanisms .
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its unique chemical properties may enable it to act as a drug candidate for certain diseases .
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals. Its role as a catalyst in various industrial processes highlights its importance in manufacturing and production .
Mechanism of Action
The mechanism of action of ®-N-[®-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound’s bulky tert-butyl groups and phosphino moiety enable it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(RP)-1-Dicyclohexylphosphino-2-[®-α-(dimethylamino)-2-(dicyclohexylphosphino)benzyl]ferrocene: This compound shares structural similarities with ®-N-[®-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide, particularly in the presence of dicyclohexylphosphino groups.
2-(Dicyclohexylphosphino)methyl-1,3-bis(2,6-diisopropylphenyl)-4,5-dimethylimidazolium iodide: Another similar compound with dicyclohexylphosphino and bulky substituents.
Uniqueness
The uniqueness of ®-N-[®-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C38H60NO2PS |
---|---|
Molecular Weight |
625.9 g/mol |
IUPAC Name |
N-[(3,5-ditert-butyl-4-methoxyphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H60NO2PS/c1-36(2,3)31-25-27(26-32(35(31)41-10)37(4,5)6)34(39-43(40)38(7,8)9)30-23-17-18-24-33(30)42(28-19-13-11-14-20-28)29-21-15-12-16-22-29/h17-18,23-26,28-29,34,39H,11-16,19-22H2,1-10H3 |
InChI Key |
HSLGLEHHIZVRPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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